molecular formula C21H18FN3O4 B3325815 Dazcapistat CAS No. 2221010-42-8

Dazcapistat

Cat. No.: B3325815
CAS No.: 2221010-42-8
M. Wt: 395.4 g/mol
InChI Key: XYQHCMDVGIJOTA-UHFFFAOYSA-N
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Description

Dazcapistat is a potent inhibitor of calpain, a family of calcium-dependent cysteine proteases. It has shown significant inhibitory activity against calpain 1, calpain 2, and calpain 9, with half-maximal inhibitory concentration values of less than 3 micromolar . This compound is primarily used in scientific research to study the role of calpain in various biological processes and diseases.

Scientific Research Applications

Dazcapistat has a wide range of scientific research applications:

    Chemistry: It is used to study the mechanisms of calpain inhibition and to develop new inhibitors with improved potency and selectivity.

    Biology: The compound is used to investigate the role of calpain in cellular processes such as apoptosis, cell migration, and signal transduction.

    Medicine: this compound is being studied for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting calpain

Mechanism of Action

Dazcapistat acts as a potent calpain inhibitor, with IC50s of less than 3 μM for calpain 1, calpain 2, and calpain 9 . Calpains are a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility, cell cycle progression, apoptosis, and signal transduction. By inhibiting calpains, this compound may affect these cellular processes.

Safety and Hazards

Dazcapistat is classified as toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dazcapistat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and reagents like sodium hydride and bromine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dazcapistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Properties

IUPAC Name

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-12-24-17(14-9-5-6-10-15(14)22)19(29-12)21(28)25-16(18(26)20(23)27)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H2,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHCMDVGIJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221010-42-8
Record name Dazcapistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2221010428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAZCAPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX895U92WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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